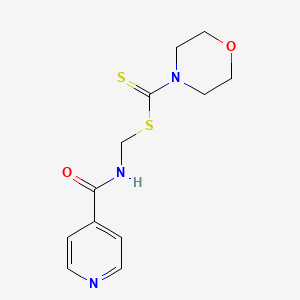
4-Morpholinecarbodithioic acid, isonicotinamidomethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinecarbodithioic acid, isonicotinamidomethyl ester is a chemical compound that combines the structural features of morpholine, carbodithioic acid, and isonicotinamide
Méthodes De Préparation
The synthesis of 4-Morpholinecarbodithioic acid, isonicotinamidomethyl ester typically involves the reaction of morpholine with carbon disulfide to form morpholinecarbodithioic acid. This intermediate is then reacted with isonicotinamidomethyl chloride under appropriate conditions to yield the final ester product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond .
Analyse Des Réactions Chimiques
4-Morpholinecarbodithioic acid, isonicotinamidomethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Applications De Recherche Scientifique
4-Morpholinecarbodithioic acid, isonicotinamidomethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4-Morpholinecarbodithioic acid, isonicotinamidomethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
4-Morpholinecarbodithioic acid, isonicotinamidomethyl ester can be compared with other similar compounds, such as:
Morpholinecarbodithioic acid: Shares the morpholine and carbodithioic acid moieties but lacks the isonicotinamide group.
Isonicotinamide derivatives: Compounds that contain the isonicotinamide group but differ in other structural features.
Propriétés
Numéro CAS |
38221-51-1 |
|---|---|
Formule moléculaire |
C12H15N3O2S2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
(pyridine-4-carbonylamino)methyl morpholine-4-carbodithioate |
InChI |
InChI=1S/C12H15N3O2S2/c16-11(10-1-3-13-4-2-10)14-9-19-12(18)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) |
Clé InChI |
XJHUCSFZHYDJRN-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=S)SCNC(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















